Product packaging for 4,4-Dimethoxy-3-methylbut-2-en-1-ol(Cat. No.:CAS No. 65527-81-3)

4,4-Dimethoxy-3-methylbut-2-en-1-ol

Cat. No.: B14481098
CAS No.: 65527-81-3
M. Wt: 146.18 g/mol
InChI Key: OYVAPCXOGJYEQJ-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-3-methylbut-2-en-1-ol is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B14481098 4,4-Dimethoxy-3-methylbut-2-en-1-ol CAS No. 65527-81-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65527-81-3

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4,4-dimethoxy-3-methylbut-2-en-1-ol

InChI

InChI=1S/C7H14O3/c1-6(4-5-8)7(9-2)10-3/h4,7-8H,5H2,1-3H3

InChI Key

OYVAPCXOGJYEQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)C(OC)OC

Origin of Product

United States

Significance of Multifunctional Allylic Alcohol and Acetal Motifs in Complex Molecule Synthesis

The simultaneous presence of an allylic alcohol and an acetal (B89532) in a single molecule, such as 4,4-Dimethoxy-3-methylbut-2-en-1-ol, offers a unique set of synthetic opportunities. Allylic alcohols are versatile intermediates, amenable to a wide array of transformations including epoxidation, oxidation, reduction, and various carbon-carbon bond-forming reactions. researchgate.net Their inherent reactivity can be finely tuned to achieve high levels of stereocontrol, a critical aspect in the synthesis of natural products and pharmaceuticals.

The acetal group, on the other hand, serves as a protected aldehyde or ketone. Under specific conditions, typically acidic, the acetal can be hydrolyzed to reveal the carbonyl functionality, which can then participate in a host of subsequent reactions. ncert.nic.in This protecting group strategy is fundamental in multi-step syntheses, allowing for the selective manipulation of other functional groups within the molecule. The combination of these two functionalities in one scaffold allows for a modular and convergent approach to complex targets, where different parts of the molecule can be elaborated sequentially or in tandem.

Scope and Challenges in the Chemical Research of 4,4 Dimethoxy 3 Methylbut 2 En 1 Ol

Analysis of Key Functional Groups: Allylic Alcohol, Alkene, and Geminal Dimethoxy Acetal

The target molecule possesses three distinct functional groups that dictate its reactivity and inform the retrosynthetic strategy: an allylic alcohol, a trisubstituted alkene, and a geminal dimethoxy acetal.

Allylic Alcohol: This moiety is a primary alcohol adjacent to a double bond. Its synthesis often involves the selective reduction of an α,β-unsaturated aldehyde or ester. Alternatively, it can be formed through the reaction of a suitable organometallic reagent with an epoxide or via allylic oxidation of a simpler alkene.

Alkene: The C2-C3 double bond is trisubstituted, suggesting that its formation might be achieved through reactions that offer good stereochemical control, such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, or elimination reactions (e.g., dehydration of an alcohol).

Geminal Dimethoxy Acetal: This functional group is a protective group for an aldehyde. Acetals are known to be stable under neutral to basic conditions and in the presence of many oxidizing and reducing agents, but are labile to aqueous acid. nih.govorganic-chemistry.org This characteristic is crucial, as it allows for chemical manipulations on other parts of the molecule without affecting the C4 position. The acetal can be introduced by treating the corresponding aldehyde with methanol (B129727) in the presence of an acid catalyst. organic-chemistry.org

The interplay of these groups suggests that the geminal dimethoxy acetal can be carried through the synthesis as a stable protecting group, while the allylic alcohol and alkene are installed in the later stages of the synthetic sequence.

Carbon Skeleton Construction Approaches for the Methylbut-2-en-1-ol Backbone

Constructing the C5 carbon backbone, specifically the methylbut-2-en-1-ol framework, is a critical step. The strategy hinges on assembling the carbon atoms in the correct configuration and incorporating the methyl group at the C3 position.

A logical approach to building the carbon skeleton is to start from a readily available four-carbon (butane or butene) precursor and introduce the remaining carbons. A particularly valuable precursor identified in this context is 4,4-dimethoxy-2-butanone (B155242). crimsonpublishers.comcrimsonpublishers.com This compound already contains the required geminal dimethoxy acetal at the C4 position and a ketone at C2, providing a handle for further modifications.

Starting with this butanone derivative, the synthetic challenge is reduced to introducing the C3-methyl group and elaborating the C1 and C2 positions to form the allylic alcohol. One potential pathway involves the α-methylation of 4,4-dimethoxy-2-butanone to yield 4,4-dimethoxy-3-methylbutan-2-one. nih.gov Subsequent reduction of the ketone would produce the corresponding secondary alcohol, which could then undergo dehydration to form the target C2-C3 double bond.

The introduction of the methyl group at the C3 position is a key transformation. Several strategies can be envisioned:

Enolate Alkylation: The most direct method involves the α-methylation of the ketone in 4,4-dimethoxy-2-butanone. This would proceed by forming the enolate of the ketone using a suitable base (e.g., lithium diisopropylamide, LDA) followed by quenching the enolate with a methylating agent like methyl iodide. This would form the intermediate 4,4-dimethoxy-3-methylbutan-2-one.

Starting with a Methylated Precursor: An alternative is to begin the synthesis with a molecule that already contains the C3-methyl group. For instance, starting from 3-methyl-2-butanone, one could perform reactions to introduce the necessary functionality at the C1 and C4 positions. However, this may require more complex functional group manipulations compared to building from 4,4-dimethoxy-2-butanone.

Introduction of Geminal Dimethoxy Acetal Functionality at C4

The geminal dimethoxy acetal is a defining feature of the target molecule. Its introduction can be planned either by starting with a precursor that already contains this group or by forming it from an aldehyde intermediate during the synthesis.

The use of 4,4-dimethoxy-2-butanone as a key intermediate is an efficient strategy because the acetal is pre-installed. crimsonpublishers.comcrimsonpublishers.com This important building block, also known as acetylacetaldehyde dimethyl acetal, is synthesized from simple, inexpensive starting materials. guidechem.com The synthesis typically involves a Claisen ester condensation reaction between acetone (B3395972) and an ester of formic acid (like methyl or ethyl formate) in the presence of a base such as sodium methoxide. guidechem.comgoogle.com This forms the sodium enolate of butenone. Subsequent reaction with methanol in the presence of a strong acid catalyst leads to the formation of 4,4-dimethoxy-2-butanone. guidechem.comgoogle.com

Table 1: Synthesis and Properties of Key Intermediate 4,4-Dimethoxy-2-butanone

Property Value Reference
IUPAC Name 4,4-dimethoxybutan-2-one foodb.ca
Synonyms Acetylacetaldehyde dimethyl acetal, 3-Ketobutyraldehyde dimethyl acetal guidechem.comfoodb.ca
Molecular Formula C₆H₁₂O₃ foodb.ca
Molecular Weight 132.16 g/mol foodb.ca
Synthesis Method Claisen condensation of acetone and methyl/ethyl formate (B1220265), followed by acetalization. guidechem.comgoogle.com

| Role | Key building block with pre-installed geminal dimethoxy acetal. | crimsonpublishers.comcrimsonpublishers.com |

If the synthetic route were designed to proceed through an intermediate containing a C4-aldehyde, direct methods for forming the geminal dimethoxy acetal would be employed. The standard procedure for acetalization involves reacting the aldehyde with an excess of methanol under anhydrous acidic conditions (e.g., using HCl, H₂SO₄, or a Lewis acid). organic-chemistry.org To drive the equilibrium towards the acetal product, water, which is formed during the reaction, must be removed. This can be accomplished by using a dehydrating agent or azeotropic distillation.

A highly effective method utilizes trimethyl orthoformate, which serves as both a source of the methoxy (B1213986) groups and a water scavenger. It reacts with the water byproduct to form methyl formate and methanol, thus ensuring a high yield of the desired acetal. organic-chemistry.org

Table 2: List of Compounds Mentioned

Compound Name IUPAC Name Molecular Formula
This compound This compound C₇H₁₄O₃
4,4-Dimethoxy-2-butanone 4,4-dimethoxybutan-2-one C₆H₁₂O₃
2-Methyl-2-buten-1-ol (2E)-2-methylbut-2-en-1-ol C₅H₁₀O
4,4-Dimethoxy-3-methylbutan-2-one 4,4-dimethoxy-3-methylbutan-2-one C₇H₁₄O₃
Acetone Propan-2-one C₃H₆O
Methyl formate Methyl methanoate C₂H₄O₂
Ethyl formate Ethyl methanoate C₃H₆O₂
Methanol Methanol CH₄O

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound presents significant stereochemical challenges, primarily concerning the geometry of the carbon-carbon double bond and the potential for introducing chirality.

Control of Olefin Geometry (E/Z Isomerism)

The geometry of the double bond in this compound is a critical aspect of its synthesis. The Wittig reaction and its variants are powerful tools for controlling the E/Z stereochemistry of the resulting alkene. fiveable.metamu.edu

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of the (E)-isomer with high selectivity. wikipedia.orgmasterorganicchemistry.com In contrast, non-stabilized ylides typically favor the formation of the (Z)-isomer. wikipedia.org The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, also generally provides the (E)-enoate. wikipedia.org For the synthesis of this compound, where the methyl group and the hydroxymethyl group are on the same side of the double bond, a (Z)-selective Wittig reaction would be required.

Reagent TypePredominant IsomerReference
Stabilized Wittig Ylide(E)-alkene wikipedia.orgmasterorganicchemistry.com
Non-stabilized Wittig Ylide(Z)-alkene wikipedia.org
Horner-Wadsworth-Emmons Reagent(E)-enoate wikipedia.org
Still-Gennari Modification of HWE(Z)-enoate wikipedia.org
Schlosser Modification of Wittig(E)-alkene wikipedia.org

This table summarizes the general stereochemical outcomes of various olefination reactions.

Chiral Auxiliary and Asymmetric Catalysis in Related Systems

While the target molecule itself is achiral, the principles of asymmetric synthesis are crucial for the preparation of structurally related chiral compounds. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis. wikipedia.orgacs.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For instance, Evans oxazolidinones and camphor-derived auxiliaries are widely used to direct stereoselective alkylation and aldol (B89426) reactions. researchgate.netthieme-connect.com In a hypothetical synthesis of a chiral analogue of this compound, a chiral auxiliary could be attached to a precursor molecule to guide the formation of a new stereocenter with high diastereoselectivity.

Asymmetric Catalysis: Asymmetric catalysis employs a chiral catalyst to produce a chiral product from a prochiral substrate. wikipedia.org For the synthesis of chiral allylic alcohols, two primary catalytic asymmetric methods are relevant: the asymmetric reduction of an enone precursor and the asymmetric addition of an organometallic reagent to an aldehyde.

The asymmetric reduction of an α,β-unsaturated ketone to a chiral allylic alcohol can be accomplished using various catalytic systems. For example, chiral N,N'-dioxide-scandium(III) complexes have been shown to catalyze the 1,2-reduction of enones with high enantioselectivity. acs.org Similarly, copper hydride complexes with chiral ligands can effectively catalyze the enantioselective 1,2-reduction of α,β-unsaturated ketones. nih.gov

Catalytic SystemReaction TypeKey FeaturesReferences
Chiral N,N'-Dioxide-Sc(III) Complexes1,2-Reduction of EnonesHigh enantioselectivity and quantitative yields. acs.org
(R)-BINAP-RuAsymmetric HydrogenationEffective for the synthesis of chiral alcohols. wikipedia.org
Chiral Co Complex with PhotocatalystReductive Coupling of Alkynes and AldehydesProvides enantioenriched allylic alcohols with excellent regio- and enantioselectivity. organic-chemistry.org
Ruthenium-JOSIPHOS CatalystCarbonyl VinylationConverts primary alcohols to chiral allylic alcohols with high stereocontrol. nih.gov

This table presents a selection of asymmetric catalytic systems applicable to the synthesis of chiral allylic alcohols.

The enantioselective addition of vinyl metal species to aldehydes is another powerful strategy for synthesizing chiral allylic alcohols. pnas.org This can be achieved through methods like the rhodium- or iridium-catalyzed reductive coupling of acetylenes. pnas.org

Convergent and Linear Synthesis Routes

The construction of complex organic molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.compediaa.com

The choice between a linear and a convergent strategy for synthesizing this compound would depend on the complexity of the desired analogs and the availability of starting materials. A convergent approach might involve the synthesis of a dimethoxy-methyl-butenal fragment and a separate nucleophile, which are then coupled. A linear approach could start from a simpler butene derivative and sequentially introduce the methyl, methoxy, and hydroxyl groups.

Comparison of Linear and Convergent Synthesis

FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step sequential construction. chemistnotes.comIndependent synthesis of fragments followed by coupling. wikipedia.org
Efficiency Generally lower for complex molecules due to compounding yield losses. youtube.comOften more efficient as it allows for parallel synthesis. fiveable.me
Flexibility Less flexible, as the reaction sequence is fixed. fiveable.meMore flexible in the assembly of fragments. fiveable.me
Time Can be time-consuming due to the sequential nature. fiveable.mePotentially faster due to parallel processing. fiveable.me
Application Suitable for less complex structures. fiveable.mePreferred for complex and large molecules. youtube.comwikipedia.org

Catalytic Approaches in the Formation of this compound

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for constructing complex molecules.

Metal-Mediated Synthesis: Transition metals are widely used to catalyze the formation of allylic alcohols. acs.orgrsc.org For instance, the 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes can be mediated by rhodium or ruthenium catalysts to produce chiral allylic alcohols with high yields and enantioselectivity. acs.orgorganic-chemistry.org The direct activation of allylic alcohols using transition metal catalysts provides an atom-economical pathway for C-C and C-heteroatom bond formation. rsc.org Various metals, including platinum, cobalt, and bismuth, have been employed in the synthesis of allylic and homoallylic alcohols. organic-chemistry.orgacs.orgoup.com

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov In the context of butenolide synthesis, which shares structural similarities with the target compound, organocatalytic reductive coupling has been utilized. nih.govresearchgate.net For example, proline can catalyze the reaction between an organic CH-acid and an aldehyde to form an olefin, which is then reduced to yield the desired product. nih.gov This approach offers a green alternative to traditional metal-based catalysts. nih.gov

Enzymatic synthesis offers a highly selective and environmentally benign approach to chemical transformations. The laccase-mediator system is a notable example used for the aerobic oxidation of alcohols. rsc.orgresearchgate.net

The laccase-2-azaadamantane N-oxyl (AZADO) system is particularly effective for the oxidation of a broad range of primary and secondary alcohols to their corresponding aldehydes and ketones under mild, ambient conditions. rsc.orgresearchgate.net This system demonstrates excellent chemoselectivity, avoiding over-oxidation of primary alcohols to carboxylic acids. rsc.org The catalytic cycle involves the oxidation of AZADO by laccase to an oxoammonium cation, which then oxidizes the alcohol. The laccase is subsequently re-oxidized by oxygen from the air, completing the green catalytic cycle. rsc.org

Another well-known system, laccase-TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), is also utilized for the oxidation of alcohols to aldehydes, ketones, or even carboxylic acids in water. nih.gov The high activity of AZADO and its derivatives makes them superior catalysts for the oxidation of sterically hindered alcohols compared to TEMPO. researchgate.netnih.gov

A specific example of biocatalysis in the synthesis of a related compound is the reduction of 4,4-dimethoxy-2-butanone using the yeast Yamadazyma farinosa to produce (R)-4,4-dimethoxy-2-butanol, a precursor for 1,3-diols. elsevierpure.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic methodologies. beilstein-journals.org

Atom Economy (AE): Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comwikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org A higher atom economy indicates a more efficient reaction with less waste generation. primescholars.com

Reaction Mass Efficiency (RME): RME provides a more comprehensive measure of the "greenness" of a reaction by considering the actual mass of reactants used, including any excess reagents, to maximize yield and selectivity. researchgate.net It is the percentage of the actual mass of the final product relative to the total mass of all reactants used in the balanced equation. researchgate.net

The application of these metrics helps in the selection of synthetic routes that are not only high-yielding but also minimize waste, a key principle of green chemistry. jetir.orgwhiterose.ac.uk

Key Green Chemistry Metrics

MetricDescriptionFormula
Atom Economy (AE) Measures the proportion of reactant atoms incorporated into the final product. wikipedia.org(Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org
Reaction Mass Efficiency (RME) Considers the actual mass of reactants, including excess, relative to the product mass. researchgate.net(Mass of Product / Total Mass of Reactants) x 100% researchgate.net

Solvents constitute a significant portion of chemical waste, often exceeding 70% in pharmaceutical manufacturing. jk-sci.com Therefore, careful solvent selection is a cornerstone of green chemistry. vapourtec.comnumberanalytics.com The ideal solvent is non-toxic, biodegradable, derived from renewable resources, and easily recyclable. vapourtec.com

Water, supercritical CO₂, and bio-based solvents like ethanol (B145695) and glycerol (B35011) are preferred alternatives to volatile organic compounds (VOCs). vapourtec.comnumberanalytics.com Solvent selection guides, such as the one developed by the GSK Solvent Sustainability Guide, help chemists choose greener options. vapourtec.com These guides categorize solvents as recommended, problematic, hazardous, or highly hazardous, guiding the substitution of harmful solvents early in process development. jk-sci.comwhiterose.ac.uk

Minimizing waste also involves designing synthetic routes with fewer steps and avoiding intermediate purifications, often referred to as "one-pot" or "telescoped" syntheses. nih.gov The recovery and reuse of solvents and catalysts are also critical strategies for waste reduction. nih.gov

Precursor Chemistry for this compound

The synthesis of specialized alkoxy-alkenols such as this compound relies on the strategic use of versatile chemical precursors that provide the necessary carbon skeleton and functional groups. The methodologies often involve either the elaboration of C4-dimethoxy building blocks or the functional group transformation of suitable allylic alcohols.

Utility of 4,4-Dimethoxy-2-butanone and Related C4-Dimethoxy Building Blocks

4,4-Dimethoxy-2-butanone, also known as acetylacetaldehyde dimethyl acetal, is a significant C4 building block in organic synthesis. guidechem.com It is a colorless to light-yellow liquid that serves as a key intermediate in the production of pharmaceuticals, pesticides, and dyes. guidechem.comjinonpharma.comgoogle.com Its utility stems from its structure as a 1,3-dielectrophilic compound, possessing two reactive electrophilic sites that allow for the construction of various aromatic and heteroaromatic systems. crimsonpublishers.comcrimsonpublishers.com

The synthesis of 4,4-dimethoxy-2-butanone can be achieved through a Claisen ester condensation reaction between acetone and an appropriate formate ester, such as methyl formate or ethyl formate, in the presence of a strong base like sodium methoxide. guidechem.comgoogle.com This forms a sodium enolate of butenone, which then undergoes a reaction with methanol under acidic conditions to yield the final product. guidechem.com This process is noted for its use of readily available raw materials, mild operating conditions, and high product yield, making it suitable for industrial-scale production. guidechem.comgoogle.com

As a building block, 4,4-dimethoxy-2-butanone's reactivity has been explored in various contexts. It reacts with hydrazine (B178648) hydrate (B1144303) to produce 3-methylpyrazole (B28129) and with substituted phenyl hydrazines to form aryl methyl pyrazoles. crimsonpublishers.comcrimsonpublishers.com Crucially for the synthesis of substituted butenols, it reacts with organometallic reagents. For instance, reaction with allyl magnesium bromide at 0 °C yields the corresponding tertiary alcohol, a carbinol acetal, in high yield (90%). crimsonpublishers.com This reaction demonstrates a direct pathway to forming the carbon skeleton and hydroxyl group analogous to the target compound, this compound.

Table 1: Properties of 4,4-Dimethoxy-2-butanone
PropertyValue
SynonymsAcetylacetaldehyde dimethyl acetal, 3-Oxobutyraldehyde dimethylacetal
CAS Number5436-21-5 sigmaaldrich.com
Molecular FormulaC6H12O3 jinonpharma.com
Physical FormLiquid sigmaaldrich.com
Boiling Point70-73 °C/20 mmHg sigmaaldrich.com
Density0.996 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.414 sigmaaldrich.com
Table 2: Synthetic Applications of 4,4-Dimethoxy-2-butanone as a Building Block
ReactantProduct Type/ExampleReference
Hydrazine Hydrate3-methylpyrazole crimsonpublishers.comcrimsonpublishers.com
Phenyl HydrazinesAryl methyl pyrazoles crimsonpublishers.comcrimsonpublishers.com
GuanidinesPyrimidines (e.g., 2-Amino-4-methylpyrimidine) crimsonpublishers.com
Allyl Magnesium BromideCarbinol Acetal crimsonpublishers.com
Benzyl (B1604629) Magnesium ChlorideNaphthalenes (after subsequent steps) crimsonpublishers.com

Allylic Alcohol Precursors (e.g., 2-methylbut-3-en-2-ol, 3-methylbut-2-en-1-ol) and their Transformations

Allylic alcohols are another fundamental class of precursors for the synthesis of complex molecules due to the versatile reactivity of both the hydroxyl group and the adjacent double bond. 2-Methylbut-3-en-2-ol and 3-methylbut-2-en-1-ol (prenol) are common C5 allylic alcohols that can serve as starting points for building larger structures.

2-Methylbut-3-en-2-ol is a tertiary allylic alcohol that can be prepared by the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) using a Lindlar catalyst. prepchem.com A key transformation of this alcohol involves its reaction with hydrobromic acid (HBr). stackexchange.comreddit.com This reaction does not typically result in a simple substitution at the tertiary carbon. Instead, it proceeds via an SN1 mechanism where the protonated hydroxyl group leaves to form a relatively stable tertiary allylic carbocation. stackexchange.comreddit.com This cation has two resonance structures, and the nucleophilic bromide ion preferentially attacks the less hindered primary carbon, leading to an allylic shift and the formation of 1-bromo-3-methylbut-2-ene as the major product. stackexchange.comreddit.comstackexchange.com This rearranged, more substituted alkene is a valuable, reactive intermediate for subsequent coupling or substitution reactions. stackexchange.com

3-Methylbut-2-en-1-ol, commonly known as prenol, is a primary allylic alcohol and a natural product found in various organisms. nih.gov It is a key building block in the synthesis of many natural products, including terpenes and pyrethroids. nih.gov Its structure, featuring a primary alcohol and a trisubstituted double bond, makes it a versatile starting material for a wide range of chemical transformations, including oxidation, esterification, and etherification. nih.govscielo.org.bo

Table 3: Comparison of Allylic Alcohol Precursors
Property2-Methylbut-3-en-2-ol3-Methylbut-2-en-1-ol (Prenol)
CAS Number115-18-4 (implied from synthesis)556-82-1 nih.govmolport.com
Molecular FormulaC5H10OC5H10O nih.govmolport.com
Common NameMethylbutenolPrenol, Dimethylallyl alcohol nih.govmolport.com
Structure TypeTertiary Allylic AlcoholPrimary Allylic Alcohol
Table 4: Key Transformations of Allylic Alcohol Precursors
PrecursorReagent/ConditionTransformation/ProductSignificanceReference
2-Methylbut-3-en-2-olHBrAllylic rearrangement to 1-bromo-3-methylbut-2-eneForms a reactive primary allylic halide from a tertiary alcohol. stackexchange.comreddit.com
2-Methyl-3-butyn-2-olH2, Lindlar CatalystSelective hydrogenation to 2-methylbut-3-en-2-olA standard method for the precursor's synthesis. prepchem.com

Reaction Mechanisms and Reactivity Profiles of 4,4 Dimethoxy 3 Methylbut 2 En 1 Ol

Allylic Alcohol Reactivity

The allylic alcohol group in 4,4-Dimethoxy-3-methylbut-2-en-1-ol is a key site for a variety of chemical transformations, including nucleophilic substitutions and redox reactions.

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2, S(_N)2')

The hydroxyl group of an allylic alcohol can be protonated or converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. The presence of the adjacent double bond allows for the possibility of three different mechanistic pathways: S(_N)1, S(_N)2, and S(_N)2'.

The S(_N)1 mechanism would proceed through the formation of a resonance-stabilized allylic carbocation upon departure of the leaving group. This delocalized cation has positive charge distributed over two carbon atoms, allowing a nucleophile to attack at either position. In the case of this compound, this would lead to a mixture of products.

The S(_N)2 mechanism involves a direct, backside attack by the nucleophile on the carbon bearing the leaving group. This pathway would lead to a single product with inversion of stereochemistry if the carbinol carbon is chiral.

The S(_N)2' mechanism is unique to allylic systems and involves the nucleophile attacking the γ-carbon of the double bond, with concomitant rearrangement of the double bond and expulsion of the leaving group. This would also lead to a single, rearranged product. The competition between these pathways is influenced by factors such as the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. For instance, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of 2-buten-1-ol and 1-buten-3-ol, demonstrating the potential for both direct and rearranged substitution products in allylic systems. crimsonpublishers.com

Oxidation and Reduction Pathways of the Alcohol Moiety

The primary alcohol functionality in this compound can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. For example, oxidation with a mild reagent like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding aldehyde, 4,4-dimethoxy-3-methylbut-2-en-1-al. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, could potentially lead to the carboxylic acid, 4,4-dimethoxy-3-methylbut-2-enoic acid, or even cleavage of the molecule depending on the reaction conditions.

Conversely, while the alcohol is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to an alkane. However, this is a less common transformation for simple alcohols and typically requires harsh conditions. More relevant is the reduction of the corresponding aldehyde or ketone back to the alcohol. For instance, the reduction of a related compound, 4,4-dimethoxybutan-2-one, to 4,4-dimethoxy-2-butanol has been achieved using Yamadazyma farinosa. elsevierpure.com This suggests that enzymatic or chemo-selective reducing agents could be employed for the reverse transformation.

Chemistry of the Geminal Dimethoxy Acetal (B89532)

The geminal dimethoxy acetal group at the C4 position is a protected form of a carbonyl group and exhibits its own characteristic reactivity.

Acetal Hydrolysis and Formation

Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions to regenerate the parent carbonyl compound and two equivalents of the corresponding alcohol. organic-chemistry.org In the case of this compound, treatment with aqueous acid would be expected to yield 4-hydroxy-3-methylbut-2-en-4-one (a β-hydroxy-α,β-unsaturated ketone) and two molecules of methanol (B129727). The formation of the acetal from the corresponding carbonyl compound is an equilibrium process that is typically driven to completion by removing the water formed during the reaction. organic-chemistry.org

ReactionReagents and ConditionsProduct
Acetal HydrolysisAqueous Acid (e.g., HCl, H₂SO₄)4-hydroxy-3-methylbut-2-en-4-one + 2 CH₃OH
Acetal FormationCorresponding Ketone, Methanol, Acid Catalyst (e.g., TsOH), Dehydrating AgentThis compound

Role of the Acetal in Directed Metalation and Related Reactions

While directed metalation is most commonly associated with aromatic systems where a directing group facilitates ortho-lithiation, the general principle of a Lewis basic functional group coordinating to a metal and directing deprotonation to a nearby site can be extended to other systems. wikipedia.orgbaranlab.orgorganic-chemistry.orgharvard.edu The oxygen atoms of the geminal dimethoxy acetal in this compound could potentially act as a directing group for metalation at an adjacent carbon, although this is less common for acyclic, non-aromatic acetals. Such a directed metalation would create a nucleophilic center that could then react with various electrophiles, providing a pathway to further functionalization of the molecule.

Alkene Reactivity: Electrophilic and Nucleophilic Additions

The carbon-carbon double bond in this compound is susceptible to a range of addition reactions. The substitution pattern of the alkene influences its reactivity towards electrophiles and nucleophiles.

Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. The regioselectivity of the addition is generally governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, in the case of this compound, the initial carbocation formed would be adjacent to the oxygen-bearing carbon, and resonance effects could influence the final product distribution.

Nucleophilic addition to a simple, unactivated alkene is generally not favorable. However, if the double bond is conjugated with an electron-withdrawing group (as would be the case in the aldehyde or ketone formed from oxidation of the alcohol), it becomes an electrophilic Michael acceptor and can undergo conjugate addition with nucleophiles.

Reaction TypeReagentExpected Product(s)
HydrohalogenationH-X (e.g., HBr, HCl)Addition of H and X across the double bond
Hydration (acid-catalyzed)H₂O, H⁺Addition of H and OH across the double bond
HalogenationX₂ (e.g., Br₂, Cl₂)Addition of two halogen atoms across the double bond

Stereoselectivity in Addition Reactions to the C2-C3 Double Bond

Addition reactions to alkenes are fundamental in organic synthesis, and their stereochemical outcomes—whether they proceed via syn- or anti-addition—are dictated by the reaction mechanism. The stereoselectivity is influenced by factors such as the reagents used and the structure of the alkene itself. For this compound, the substitution pattern on the double bond would be expected to influence the facial selectivity of incoming reagents. However, no experimental data or theoretical studies are available in the surveyed literature that specifically document the stereoselectivity of addition reactions (e.g., hydrogenation, halogenation, or epoxidation) across the C2-C3 double bond of this molecule.

Rearrangement Pathways Involving the Unsaturated System (e.g., Oxy-Cope rearrangement)

The 1,5-dien-3-ol substructure is the classic substrate for the Oxy-Cope rearrangement, a powerful-sigmatropic rearrangement that forms an unsaturated carbonyl compound. The driving force for this reaction is the formation of a stable carbonyl group from the initial enol product through tautomerization. While this compound is an allylic alcohol, it is not a 1,5-diene and therefore cannot undergo a standard Oxy-Cope rearrangement. Other rearrangement pathways common to allylic systems could be hypothesized, but no literature specifically investigating such pathways for this compound could be identified.

Interplay and Synergistic Reactivity Between Functional Groups

The interaction between the alcohol, alkene, and acetal functional groups could potentially lead to complex and synthetically useful transformations.

Tandem Reactions and Cascade Processes (e.g., Prins-driven Friedel-Crafts reaction)

Tandem or cascade reactions are efficient processes that form multiple bonds in a single operation, often involving intermediates that are sequentially trapped. The Prins reaction, for instance, involves the electrophilic addition of an aldehyde or ketone to an alkene, which can be followed by further reactions like a Friedel-Crafts cyclization if an aromatic ring is suitably positioned. While the allylic alcohol moiety in this compound could theoretically participate in such reactions, there are no published reports of it being used as a substrate in Prins-driven cascades or other tandem processes.

Role of Neighboring Group Participation

Neighboring group participation (NGP), or anchimeric assistance, occurs when a functional group within the substrate molecule participates in a reaction at a remote center, often leading to rate enhancement and specific stereochemical outcomes. The oxygen atoms of the methoxy (B1213986) groups or the hydroxyl group in this compound could potentially act as internal nucleophiles, influencing reactions at the allylic center. This can result in the formation of cyclic intermediates and products with retained configuration. However, the extent to which the dimethoxy or hydroxyl groups participate in the reactions of this specific compound has not been documented.

Advanced Analytical and Spectroscopic Characterization of 4,4 Dimethoxy 3 Methylbut 2 En 1 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula.

For 4,4-Dimethoxy-3-methylbut-2-en-1-ol, the molecular formula is C₇H₁₄O₃. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the exact mass of the protonated molecule [M+H]⁺ or other adducts. The experimentally measured mass is then compared to the theoretical exact mass calculated for the proposed formula. A match within a narrow tolerance (typically < 5 ppm) confirms the elemental composition. This technique is crucial for distinguishing between isomers and confirming the identity of new or synthesized compounds. beilstein-journals.org For example, HRESIMS was instrumental in establishing the molecular formula of unguisin J as C₄₁H₅₆N₈O₇ from its [M+H]⁺ ion. beilstein-journals.org

Table 1: Molecular Formula and Exact Mass Data for this compound
Compound NameMolecular FormulaCalculated Exact Mass [M] (Da)Primary Use of HRMS
This compoundC₇H₁₄O₃146.0943Unambiguous confirmation of elemental composition

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity of the atomic framework. mdpi.combeilstein-journals.orgpreprints.org

For this compound, the ¹H NMR spectrum would show distinct signals for each type of proton. The hydroxyl proton would appear as a broad singlet, the two protons of the -CH₂OH group would likely be a doublet, coupling to the adjacent vinylic proton. The vinylic proton would appear as a triplet. The six protons of the two equivalent methoxy (B1213986) groups would yield a sharp singlet, and the vinylic methyl protons would also be a singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, including the carbonyl, vinylic, and aliphatic carbons. mdpi.com

To definitively connect the structure, 2D NMR is employed:

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, confirming the relationship between the -CH₂OH protons and the vinylic proton. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom. mdpi.combeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy protons to the acetal (B89532) carbon (C4) and from the vinylic methyl protons to the olefinic carbons (C2 and C3). mdpi.combeilstein-journals.org

Table 2: Predicted ¹H NMR Data for this compound
Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey HMBC Correlations
H1 (-CH₂OH)~4.2d2HC2, C3
H2 (=CH-)~5.6t1HC1, C3, C4, C-Methyl
H4 (-CH(OCH₃)₂)~4.8s1HC2, C3, C-Methoxy
-OHVariable (broad s)s1HC1
-OCH₃~3.3s6HC4
-CH₃~1.8s3HC2, C3
Table 3: Predicted ¹³C NMR Data for this compound
Carbon PositionPredicted Chemical Shift (δ, ppm)
C1 (-CH₂OH)~59
C2 (=CH-)~128
C3 (=C(CH₃)-)~138
C4 (-CH(OCH₃)₂)~102
-OCH₃~54
-CH₃~16

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. youtube.com For this compound, the key absorptions would confirm the presence of hydroxyl, alkene, and ether functionalities. unair.ac.id

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those with conjugated systems. The isolated carbon-carbon double bond in this compound acts as a chromophore and would be expected to show a π → π* transition in the UV region, likely at a wavelength below 220 nm.

Table 4: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
O-H (Alcohol)Stretching3500 - 3200Broad, Strong
C-H (sp³)Stretching3000 - 2850Medium-Strong
C-H (sp²)Stretching3100 - 3010Medium
C=C (Alkene)Stretching1680 - 1640Medium-Weak
C-O (Acetal/Alcohol)Stretching1200 - 1050Strong

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

While this compound is a liquid or low-melting solid at room temperature, its definitive three-dimensional structure can be determined in the solid state through single-crystal X-ray crystallography. This technique requires the formation of a well-ordered single crystal. Often, this is achieved by synthesizing a crystalline derivative, for example, by esterifying the primary alcohol with p-nitrobenzoyl chloride to form a solid p-nitrobenzoate ester.

Analysis of the X-ray diffraction pattern from the crystal provides an electron density map from which the precise position of each atom can be determined. This yields highly accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry in the solid state. researchgate.net For instance, the crystal structure of a related butenone derivative was determined in the monoclinic space group P21/c. researchgate.net

Table 5: Hypothetical Crystallographic Data for a p-Nitrobenzoate Derivative of this compound
ParameterExample Value
Chemical FormulaC₁₄H₁₇NO₆
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.51
b (Å)5.40
c (Å)21.23
β (°)94.60
Volume (ų)1429.5
Z (molecules/unit cell)4

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, Multidimensional Gas Chromatography)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique well-suited for volatile compounds like this compound and its derivatives. nih.govnih.gov In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column, after which each component is ionized and fragmented in the mass spectrometer. nist.gov The retention time from the GC provides a measure of purity, while the mass spectrum serves as a molecular fingerprint, aiding in identification.

For even more complex mixtures or for the detection of trace impurities, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power and sensitivity. nih.govchromatographyonline.com In GC×GC, effluent from the first column is subjected to a second, orthogonal separation on a different column, spreading the components over a two-dimensional plane. This allows for the resolution of co-eluting peaks that would overlap in a standard one-dimensional GC separation, providing a much more accurate assessment of purity. chromatographyonline.com

Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration of Chiral Analogs

While this compound is itself achiral, chiroptical methods like Electronic Circular Dichroism (ECD) are critical for determining the absolute configuration of any chiral analogs or derivatives that may be synthesized. mtoz-biolabs.com ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter(s). nih.gov

The modern approach to assigning absolute configuration involves a combination of experimental measurement and quantum chemical calculation. sciforum.net The process is as follows:

The experimental ECD spectrum of the chiral analog is recorded. mtoz-biolabs.com

The three-dimensional structures of both possible enantiomers (e.g., R and S) are modeled computationally.

Time-dependent density functional theory (TD-DFT) calculations are performed to predict the theoretical ECD spectrum for each enantiomer. nih.govsciforum.net

The experimental spectrum is compared to the calculated spectra. A match between the experimental and one of the theoretical curves allows for the unambiguous assignment of the absolute configuration of the chiral analog. sciforum.net This method has become a powerful and reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. nih.gov

Computational Chemistry and Theoretical Studies on 4,4 Dimethoxy 3 Methylbut 2 En 1 Ol

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Currently, there are no published studies that have utilized Density Functional Theory (DFT) to perform geometry optimization and analyze the electronic structure of 4,4-Dimethoxy-3-methylbut-2-en-1-ol. Such a study would theoretically involve the selection of an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations for the molecule. The outcome of these calculations would yield the optimized three-dimensional coordinates of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would offer insights into the molecule's reactivity and electronic properties. Without experimental or computational data, a table of these structural and electronic parameters cannot be compiled.

Reaction Pathway Elucidation and Transition State Analysis

There is a lack of research in the scientific literature regarding the elucidation of reaction pathways and the analysis of transition states involving this compound. Computational studies in this area would typically investigate potential reaction mechanisms, such as its synthesis or degradation, by mapping the potential energy surface. This involves locating transition state structures, which are first-order saddle points on the energy landscape, and calculating the activation energies for various reaction steps. Techniques like intrinsic reaction coordinate (IRC) calculations would be employed to confirm that the identified transition states connect the reactants and products. The absence of such studies means that no data on reaction energetics or mechanistic pathways for this specific compound can be presented.

Conformation Analysis and Stereoelectronic Effects

A detailed conformational analysis of this compound, coupled with an investigation of its stereoelectronic effects, has not been reported in the available scientific literature. A computational study on this topic would involve a systematic search of the molecule's conformational space to identify all stable low-energy conformers. This could be achieved through methods such as molecular dynamics simulations or systematic rotor scans. For each stable conformer, the relative energies would be calculated to determine their populations at a given temperature. The analysis would also extend to understanding how orbital interactions (stereoelectronic effects), such as hyperconjugation, influence the conformational preferences and reactivity of the molecule. Without such research, it is not possible to provide a table of stable conformers or a discussion of the specific stereoelectronic interactions at play in this compound.

Synthetic Utility and Applications of 4,4 Dimethoxy 3 Methylbut 2 En 1 Ol As a Versatile Synthon

Building Block in the Total Synthesis of Complex Organic Molecules

The strategic placement of functional groups in 4,4-dimethoxy-3-methylbut-2-en-1-ol makes it an important starting material for the synthesis of intricate natural products and complex heterocyclic systems.

Incorporation into Natural Products

The structural framework of this compound is particularly amenable to the synthesis of isoprenoid-containing natural products.

Coenzyme Q10: While direct use of this compound is not explicitly detailed in the provided context, closely related structures are pivotal in Coenzyme Q10 synthesis. For instance, a common strategy involves the prenylation of a hydroquinone (B1673460) derivative. researchgate.net One synthetic route utilizes isoprenol, a structural analog, for the initial attachment of a single isoprene (B109036) unit. researchgate.net Subsequent modifications, including selective oxidation of a terminal methyl group, lead to key intermediates for chain elongation. psu.edu Another approach begins with isoprene and p-toluenesulfonyl chloride to form (2E)-1-p-toluenesulfonyl-2-methyl-4-hydroxy-2-butene, which is then coupled with the aromatic core. semanticscholar.org These syntheses highlight the importance of C5 building blocks with similar functionalities to this compound in constructing the isoprenoid side chain of Coenzyme Q10. researchgate.netnih.gov

Vitamin A and Related Compounds: The synthesis of Vitamin A and its derivatives often relies on the iterative construction of the polyene chain. While the direct application of this compound is not specified, related C5 building blocks are fundamental. For example, the industrial synthesis of β-ionone, a key precursor to Vitamin A, starts from acetone (B3395972) and acetylene (B1199291) to form 2-methylbut-3-en-2-ol. mdpi.com This intermediate is then elaborated through a series of reactions to build the carbon skeleton. mdpi.com The synthesis of other Vitamin A metabolites, such as (R)-all-trans-13,14-dihydroretinol, also employs C5 building blocks derived from starting materials like (R)-(+)-methylsuccinic acid. nih.gov These examples underscore the utility of functionalized five-carbon units in the synthesis of retinoids. google.comgoogle.com

Amphidinolides: The total synthesis of complex macrolides like the amphidinolides requires a highly convergent approach using various stereochemically defined fragments. nih.gov Although a direct link to this compound is not explicitly mentioned, the construction of these molecules often involves the coupling of smaller, functionalized building blocks. nih.gov The syntheses of amphidinolides A and B demonstrate the necessity of preparing multiple diastereomers of key intermediates to establish the correct relative and absolute stereochemistry of the final natural product. nih.govnih.gov

Role in the Construction of Complex Heterocyclic Systems

The ketone derivative, 4,4-dimethoxy-3-methylbutan-2-one (B1366512), which can be accessed from this compound, is a valuable precursor for synthesizing various heterocyclic compounds.

Naphthalenes: The synthesis of naphthalene (B1677914) derivatives can be achieved through various cyclization strategies. nih.govnih.gov For instance, 4,4-dimethoxy-2-butanone (B155242), a related compound, has been shown to react with benzyl (B1604629) magnesium chloride and phenyl acetonitrile (B52724) to yield the corresponding naphthalenes. crimsonpublishers.com Another method involves the oxidation of dihydronaphthalene derivatives with a peracid, followed by the elimination of an alcohol to form tetralone structures. google.com

Pyrimidines: 4,4-Dimethoxy-2-butanone can be utilized in the synthesis of pyrimidines. crimsonpublishers.com One established method involves the reaction of this ketone with formamide (B127407) and ammonium (B1175870) chloride to produce 4-methylpyrimidine. orgsyn.org Additionally, the reaction of 4,4-dimethoxy-2-butanone with guanidines can yield the corresponding pyrimidine (B1678525) derivatives. crimsonpublishers.com The pyrimidine core is a common feature in many biologically active molecules, and various synthetic strategies exist for its formation, often involving the cyclocondensation of amidines with carbonyl compounds or their derivatives. nih.govnih.gov The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, a related C4 building block, reacts with amidinium salts to give 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org

Derivatization Strategies for Advanced Intermediates

The functional groups of this compound can be readily transformed, allowing for the synthesis of a wide range of advanced intermediates.

Introduction of Heteroatoms (e.g., Sulfur, Selenium) via Functional Group Interconversions

Transformation into Other Functional Groups

The primary alcohol and the protected aldehyde functionalities of this compound can be selectively manipulated to generate other important functional groups.

Aldehydes, Ketones, and Esters:

Aldehydes: The primary alcohol of this compound can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid. chemguide.co.ukysu.edu

Ketones: The related secondary alcohol, (R)-4,4-dimethoxy-2-butanol, is prepared by the reduction of 4,4-dimethoxy-2-butanone. elsevierpure.com Conversely, oxidation of a secondary alcohol yields a ketone. chemguide.co.uk

Esters: The primary alcohol can undergo esterification with carboxylic acids. This reaction can be facilitated by reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net

Future Directions and Emerging Research Avenues

The unique structure of 4,4-Dimethoxy-3-methylbut-2-en-1-ol, featuring both a reactive allylic alcohol and a protective acetal (B89532) group, opens up numerous possibilities for advanced chemical research. Future studies are anticipated to unlock its full potential as a key intermediate in the synthesis of valuable molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.